(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Description
(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-derived compound characterized by a naphthalene moiety linked to a substituted indole ring. The indole core features a butyl group at the 1-position and a hydroxyl group at the 6-position, distinguishing it from structurally related synthetic cannabinoids (SCs) .
Properties
IUPAC Name |
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHTLBJLOYLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017729 | |
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-48-0 | |
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of JWH 073 6-hydroxyindole metabolite involves the hydroxylation of JWH 073. The synthetic route typically includes the use of specific reagents and conditions to achieve the hydroxylation at the 6-position of the indole ring.
Chemical Reactions Analysis
JWH 073 6-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
JWH 073 6-hydroxyindole metabolite is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.
Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.
Industry: To develop analytical methods for detecting synthetic cannabinoids in biological samples.
Mechanism of Action
The mechanism of action of JWH 073 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors, particularly the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound binds to these receptors, leading to various physiological effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Notes:
- Hydroxyl vs. methoxy substitution: The hydroxyl group in the target compound may reduce membrane permeability compared to methoxy analogs but could improve aqueous solubility .
- JWH-073, a controlled SC, exhibits high CB1 receptor affinity due to its unsubstituted indole core and lipophilic butyl chain .
Alkyl Chain Modifications
Notes:
- Butyl vs. propyl chains: Longer alkyl chains (e.g., butyl) enhance lipophilicity and receptor binding duration, while fluorinated chains (e.g., AM-2201) resist oxidative metabolism .
Naphthalene Ring Modifications
Notes:
- Naphthalene substitution (e.g., methyl or methoxy) can sterically influence receptor binding. The target compound’s unmodified naphthalene may limit CB1 efficacy compared to JWH-122 .
Research Findings and Implications
- Structural Activity Relationships (SARs) : The hydroxyl group at the indole 6-position is rare among SCs. Methoxy or alkyl substitutions (e.g., JWH-073, JWH-122) are more common, as they optimize lipophilicity for blood-brain barrier penetration .
- Receptor Affinity : While direct data on the target compound is lacking, JWH-073 (lacking a 6-substituent) has an apparent CB1 affinity (Ki ≈ 8.9 nM), whereas hydroxylation may reduce binding due to increased polarity .
Biological Activity
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.
- IUPAC Name : this compound
- Molecular Formula : C23H21NO2
- Molar Mass : 343.42 g/mol
The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.
Binding Affinity Comparison
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |
|---|---|---|
| THC | 40 | 14 |
| JWH-073 (related compound) | 40 times greater than THC | 14 times greater than THC |
| This compound | TBD | TBD |
Biological Effects
The biological activity of this compound has been studied extensively, revealing various effects:
-
Cannabimimetic Effects : Users have reported effects similar to those of THC, including:
- Dry mouth
- Nausea and vomiting
- Drowsiness and confusion
- Psychotropic effects such as euphoria or anxiety
- Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .
-
Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:
- 6′-hydroxyindole
- JWH-018 N-pentanoic acid
Case Studies and Research Findings
Several studies have highlighted the pharmacological profile of this compound:
Study on Cannabinoid Receptor Interaction
A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.
Toxicological Analysis
Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
